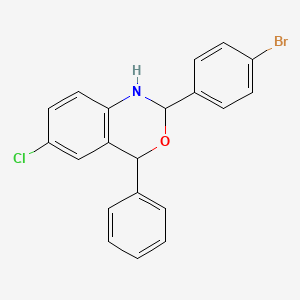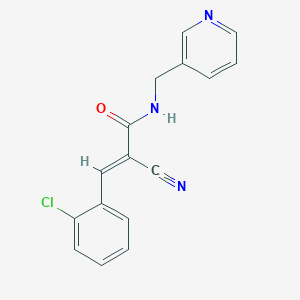
3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-环己基-2-(4-硝基苯基)-1,3-噻唑烷-4-酮是一种杂环化合物,其特征在于噻唑烷酮环被环己基和硝基苯基取代
准备方法
合成路线及反应条件
3-环己基-2-(4-硝基苯基)-1,3-噻唑烷-4-酮的合成通常涉及在特定条件下对合适的前体的环化。一种常见的方法是使环己胺与4-硝基苯甲醛反应生成亚胺中间体,然后该中间体与巯基乙酸环化,生成所需的噻唑烷酮化合物。反应通常在回流条件下,在乙醇或甲醇等合适溶剂的存在下进行。
工业生产方法
3-环己基-2-(4-硝基苯基)-1,3-噻唑烷-4-酮的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化的反应条件可以提高工艺的效率和收率。此外,还采用重结晶或色谱等纯化技术,以获得高纯度的化合物。
化学反应分析
反应类型
3-环己基-2-(4-硝基苯基)-1,3-噻唑烷-4-酮可以进行多种化学反应,包括:
氧化: 在适当条件下,硝基可以被还原为氨基。
还原: 噻唑烷酮环可以被还原为噻唑烷环。
取代: 通过亲核芳香取代反应,硝基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 在氢氧化钠等碱的存在下,可以使用胺或硫醇等亲核试剂。
形成的主要产物
氧化: 形成3-环己基-2-(4-氨基苯基)-1,3-噻唑烷-4-酮。
还原: 形成3-环己基-2-(4-硝基苯基)-1,3-噻唑烷。
取代: 根据所用亲核试剂,形成各种取代的噻唑烷酮。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为抗菌剂和抗癌剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和镇痛作用。
工业: 用于开发具有特定性能的新材料,如聚合物和涂层。
作用机制
3-环己基-2-(4-硝基苯基)-1,3-噻唑烷-4-酮的作用机制涉及其与特定分子靶标和途径的相互作用。例如,其抗菌活性可能归因于其破坏细菌细胞膜或抑制必需酶的能力。在抗癌活性的背景下,该化合物可能通过靶向特定信号通路来诱导凋亡或抑制细胞增殖。
相似化合物的比较
类似化合物
- 3-环己基-2-(4-氨基苯基)-1,3-噻唑烷-4-酮
- 3-环己基-2-(4-硝基苯基)-1,3-噻唑烷
- 3-环己基-2-(4-氯苯基)-1,3-噻唑烷-4-酮
独特性
3-环己基-2-(4-硝基苯基)-1,3-噻唑烷-4-酮的独特之处在于同时存在环己基和硝基苯基,这赋予了它特定的化学和生物特性。与类似化合物相比,这两种取代基的组合可以提高化合物的稳定性、反应性和潜在的治疗效果。
属性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
3-cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2O3S/c18-14-10-21-15(16(14)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h6-9,12,15H,1-5,10H2 |
InChI 键 |
QVHCHTNCTBYPLL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11682294.png)
![2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11682296.png)

![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11682315.png)
![2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11682320.png)
![1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11682328.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)
![methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)
![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)

